molecular formula C28H26N4O3 B1682477 Staurosporin CAS No. 62996-74-1

Staurosporin

Katalognummer: B1682477
CAS-Nummer: 62996-74-1
Molekulargewicht: 466.5 g/mol
InChI-Schlüssel: HKSZLNNOFSGOKW-ZYSRIHRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

Staurosporine has been extensively studied for its anticancer properties. Several case studies highlight its efficacy against various cancer types:

Case Study: Oral Carcinoma

In a study involving human papillomavirus-positive oral carcinoma cells (KB), staurosporine demonstrated an IC50 value of approximately 100 nM, effectively inducing apoptosis and disrupting mitochondrial membrane potential .

Case Study: Breast Cancer

Research indicates that staurosporine reduces the viability of HER2-positive breast cancer cells, showing synergistic effects when combined with other inhibitors like lapatinib . This suggests its potential role in overcoming resistance to standard therapies.

Table 1: Summary of Staurosporine's Anticancer Effects

Cancer TypeCell LineIC50 (nM)Mechanism of Action
Oral CarcinomaKB100Induces apoptosis via mitochondrial pathways
Breast CancerHER2-positiveVariesReduces cell viability; synergistic with lapatinib
LeukemiaU-9370.5-1Induces G2/M arrest and activates caspase-3

Neuroprotective Applications

Staurosporine has also been investigated for its neuroprotective properties. In a pharmacological screening approach, it was identified as a compound that can protect neurons from ischemic injury by modulating apoptotic pathways .

Case Study: Dopaminergic Neurite Outgrowth

A study reported that staurosporine induces neurite outgrowth in dopaminergic neurons, indicating its potential use in neurodegenerative disease models . This effect suggests that staurosporine may help enhance neuronal recovery post-injury.

Development of Staurosporine Derivatives

The quest for more selective compounds has led to the development of staurosporine derivatives aimed at improving therapeutic efficacy while minimizing side effects. For instance, derivatives have been shown to exhibit enhanced activity against prostate cancer cells while selectively inhibiting specific kinases such as PKC theta and ROCK2 .

Table 2: Staurosporine Derivatives and Their Applications

Derivative NameTarget DiseaseKey Activity
Staurosporine Derivative AProstate CancerHigher activity on prostate cancer cells
Staurosporine Derivative BColon CancerInhibits PKC theta and ROCK2

Broader Implications in Pharmacology

Staurosporine's ability to inhibit a wide range of kinases makes it a valuable tool for probing cellular signaling networks. Its application extends beyond oncology into areas such as:

  • Signal Transduction Studies : Used as a reference compound to study kinase interactions and signaling pathways.
  • Drug Repurposing : Identified as a candidate for repurposing in various therapeutic contexts due to its broad kinase inhibition profile .

Wirkmechanismus

Target of Action

Staurosporine is a potent inhibitor of protein kinases, particularly tyrosine kinases . It has a high affinity against a broad range of kinases . It also targets other kinases such as PKA, PKG, CAMKII, and Myosin light chain kinase (MLCK) at higher concentrations .

Mode of Action

Staurosporine inhibits protein kinases by preventing ATP binding to the kinase . This is achieved through the stronger affinity of staurosporine to the ATP-binding site on the kinase . It is a prototypical ATP-competitive kinase inhibitor .

Biochemical Pathways

Staurosporine affects multiple biochemical pathways due to its broad range of kinase targets. It has been found to induce apoptosis, which is a form of programmed cell death . At lower concentrations, depending on the cell type, staurosporine induces specific cell cycle effects arresting cells either in G1 or in G2 phase of the cell cycle .

Pharmacokinetics

One study found that in vivo, staurosporine had a half-life of 516 minutes in plasma . It is also known that Staurosporine is a cell-permeable compound .

Result of Action

The primary result of Staurosporine’s action is the induction of apoptosis in cells . This is achieved through its inhibition of protein kinases, which disrupts normal cell signaling and leads to programmed cell death . In addition, Staurosporine has been found to have a potent cytotoxic effect on cancer cells .

Action Environment

The action, efficacy, and stability of Staurosporine can be influenced by various environmental factors. While specific studies on Staurosporine are limited, research on antibiotic resistance genes (ARGs), which are related to the action of drugs like Staurosporine, suggests that both biological (bacterial community, mobile genetic elements) and non-biological (antibiotics and/or heavy metals) factors can influence the behavior of ARGs in the environment

Biochemische Analyse

Biochemical Properties

Staurosporine is a potent inhibitor of protein kinases, including protein kinase C . It binds to many kinases with high affinity, though with little selectivity . This is achieved through the stronger affinity of Staurosporine to the ATP-binding site on the kinase .

Cellular Effects

Staurosporine has been found to induce apoptosis in various types of cells . One way in which Staurosporine induces apoptosis is by activating caspase-3 . Depending on the cell type, Staurosporine can induce specific cell cycle effects, arresting cells either in G1 or in G2 phase of the cell cycle .

Molecular Mechanism

Staurosporine exerts its effects at the molecular level primarily through the inhibition of protein kinases . It prevents ATP binding to the kinase, achieved through its stronger affinity to the ATP-binding site on the kinase . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, Staurosporine has been observed to significantly increase apoptosis in pancreatic carcinoma cells . Over time, the effects of Staurosporine can change, with alterations in the cell shape and morphology observed .

Dosage Effects in Animal Models

The effects of Staurosporine can vary with different dosages in animal models . It did not show antitumor activity in any in vivo models tested .

Metabolic Pathways

Staurosporine is involved in the inhibition of protein kinases, a key metabolic pathway . It interacts with the ATP-binding site on the kinase, preventing ATP binding and thus inhibiting the kinase .

Transport and Distribution

When injected into the mouse glioblastoma model, Staurosporine was found to accumulate primarily in the tumor .

Subcellular Localization

It is known that Staurosporine can induce changes in the cell shape and morphology, which may suggest effects on its activity or function at the subcellular level .

Vergleich Mit ähnlichen Verbindungen

Staurosporine is unique due to its broad-spectrum kinase inhibition and high potency . it shares structural similarities with other indolocarbazole compounds such as:

These compounds highlight the versatility and potential of the indolocarbazole family in various scientific and therapeutic applications.

Biologische Aktivität

Staurosporine is a potent and versatile compound originally isolated from the bacterium Streptomyces staurosporeus. It has garnered significant attention in the field of pharmacology due to its diverse biological activities, particularly its role as a protein kinase inhibitor and its effects on cell proliferation and apoptosis. This article provides an in-depth examination of the biological activity of staurosporine, including its mechanisms of action, therapeutic potential, and relevant case studies.

Staurosporine acts primarily as a non-selective inhibitor of protein kinases, particularly targeting protein kinase C (PKC) and cyclin-dependent kinases (CDKs). Its ability to inhibit these kinases leads to various cellular responses, including:

  • Induction of Apoptosis : Staurosporine triggers intrinsic apoptotic pathways in various cancer cell lines. For instance, in U-937 cells, treatment with staurosporine resulted in significant activation of caspase-3, a key enzyme involved in the apoptosis process. The cleavage of procaspase-3 correlates with increased cell death, indicating that staurosporine effectively induces apoptosis through caspase activation .
  • Cell Cycle Arrest : Staurosporine has been shown to cause G2/M phase arrest in cancer cells. This effect is associated with the downregulation of cyclins and CDKs, which are crucial for cell cycle progression . Table 1 summarizes the effects of staurosporine on cell cycle regulation.
Cell Line Dose (μM) Duration (hours) Cell Cycle Phase Arrested Key Findings
U-9370.518G1Induction of apoptosis via caspase-3 activation
U-937124G2/MIncreased cell death and downregulation of cyclins
VariousVariableVariableG2/MNon-selective inhibition of PKC and CDKs

Neuroprotective Effects

Research indicates that staurosporine may also possess neuroprotective properties. In studies involving primary cortical neurons subjected to oxygen-glucose deprivation, staurosporine demonstrated a reduction in caspase-3 activity, suggesting a protective effect against neuronal apoptosis . This highlights its potential therapeutic applications in neurodegenerative diseases.

Antitumor Activity

Staurosporine has been extensively studied for its antitumor properties. It inhibits tumor cell growth across various cancer types through multiple mechanisms:

  • Inhibition of Tumor Growth : Staurosporine has shown significant antiproliferative activity against several human cancer cell lines. Its mechanism includes the induction of apoptosis and modulation of survival pathways critical for cancer cell resistance .
  • Development of Analogues : Research into staurosporine derivatives has indicated that modifications at specific positions can enhance selectivity and potency against particular tumor cells. For example, halogenation at the 3-position has been associated with increased antitumor activity .

Case Studies

Several case studies have highlighted the efficacy of staurosporine in clinical settings:

  • Leukemia Treatment : A study involving U-937 leukemia cells demonstrated that staurosporine effectively induces apoptosis while inhibiting proliferation pathways. The findings suggest that staurosporine could be a valuable candidate for treating hematological malignancies .
  • Neuroprotection in Ischemia : In models of ischemic stroke, staurosporine exhibited neuroprotective effects when administered post-injury, indicating its potential for therapeutic use in acute neurological conditions .

Eigenschaften

CAS-Nummer

62996-74-1

Molekularformel

C28H26N4O3

Molekulargewicht

466.5 g/mol

IUPAC-Name

(2S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

InChI

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17?,20?,26?,28-/m0/s1

InChI-Schlüssel

HKSZLNNOFSGOKW-ZYSRIHRCSA-N

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

Isomerische SMILES

C[C@@]12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

Kanonische SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC

Aussehen

Solid powder

Key on ui other cas no.

62996-74-1

Piktogramme

Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

8,12-Epoxy-1H,8H-2,7b,12a-triazadibenzo(a,g)cyclonona(cde)trinden-1-one, 2,3,9,10,11,12-hexahydro-9-methoxy-8-methyl-10-(methylamino)-, (8alpha,9beta,10beta,12alpha)-(+)-
Staurosporine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Staurosporine
Reactant of Route 2
Staurosporine
Reactant of Route 3
Staurosporine
Reactant of Route 4
Staurosporine
Reactant of Route 5
Reactant of Route 5
Staurosporine
Reactant of Route 6
Reactant of Route 6
Staurosporine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.